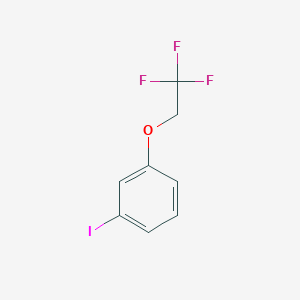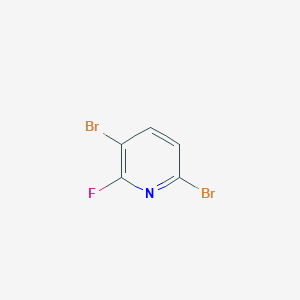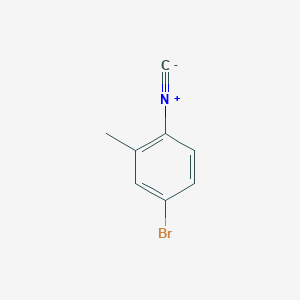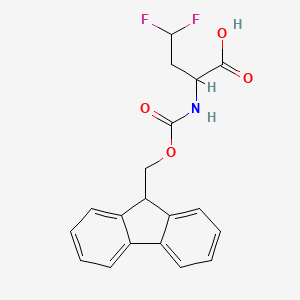![molecular formula C11H17N B3039733 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide CAS No. 1301732-92-2](/img/structure/B3039733.png)
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
Descripción general
Descripción
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide is a chemical compound with a complex structure . It is related to other compounds such as Pentanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo- and Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo- .
Molecular Structure Analysis
The molecular structure of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide is complex and involves a bicyclic system . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Hypotensive and Bradycardiac Activities
- Application : Compounds derived from 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide exhibited strong hypotensive and bradycardiac activities in rats, suggesting potential in cardiovascular research (Ranise et al., 1982).
Interaction with Lipid Membranes
- Application : Studies on the interaction of sulfur-containing monoterpenoids with lipid membranes, including derivatives of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl, provided insights into their potential use in developing treatments for disorders in the hemostasis system (Nikitina et al., 2020).
Synthesis of Chiral Organotin Reagents
- Application : The synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor, involving 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl derivatives, is significant for the development of chiral reagents in organic synthesis (Helliwell et al., 2002).
Methyl-Substituted Cation Study
- Application : Research on 1,7,7- Trimethylbicyclo[2.2.1]hept-2-yl cations provided insights into their reactivity and potential applications in organic chemistry, particularly in the study of cationic rearrangements (Coxon et al., 1978).
Anticonvulsant, Hypoglycemic, and Anti-Inflammatory Potential
- Application : Derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane showed significant anticonvulsant, hypoglycemic, and anti-inflammatory activities, indicating their potential in pharmacological applications (Aboul-Enein et al., 2006).
Synthesis of Chiral Benzoacridinone Derivatives
- Application : The three-component condensation involving 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene derivatives led to the synthesis of chiral benzoacridinone derivatives, contributing to the field of medicinal chemistry (Koval’skaya et al., 2010).
Reaction with Hexaethyltriamidophosphite
- Application : The reaction involving 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione demonstrated the synthesis of complex quasiphosphonium salts, which can have applications in organic synthesis and material science (Bogdanov et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-isocyano-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDIFNDXWYXQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[N+]#[C-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)

![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)




